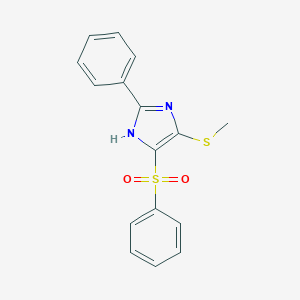
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine, commonly known as DMBA, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic applications in various fields of science.
作用機序
DMBA exerts its pharmacological effects by binding to and activating serotonin and dopamine receptors in the brain. It also inhibits the reuptake of these neurotransmitters, leading to an increase in their levels in the synaptic cleft. DMBA has been shown to activate the 5-HT2A receptor and the D2 receptor, which are implicated in various physiological processes such as mood regulation, cognition, and motor control.
Biochemical and Physiological Effects:
DMBA has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. DMBA has also been shown to have neuroprotective effects by preventing the death of neurons in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
DMBA has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined chemical structure. DMBA is also stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, DMBA has some limitations for lab experiments. It is a psychoactive substance that requires special handling and storage procedures to ensure the safety of researchers. DMBA is also a controlled substance in some countries, which may limit its availability for research purposes.
将来の方向性
There are many future directions for the study of DMBA. One potential direction is to investigate its potential use as a drug candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer. Another direction is to study the structure-activity relationship of DMBA and its analogs to identify more potent and selective compounds. Additionally, the pharmacokinetics and pharmacodynamics of DMBA need to be further studied to understand its efficacy and safety in humans.
Conclusion:
DMBA is a psychoactive compound that has been studied for its potential therapeutic applications in various fields of science. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. DMBA exerts its pharmacological effects by binding to and activating serotonin and dopamine receptors in the brain. DMBA has several advantages for lab experiments, but it also has some limitations. There are many future directions for the study of DMBA, including its potential use as a drug candidate for the treatment of various diseases and the identification of more potent and selective compounds.
合成法
DMBA can be synthesized by the reaction of 3,5-dimethoxybenzaldehyde with 4-methoxyphenylacetone in the presence of reducing agents and solvents. The reaction proceeds through a condensation mechanism to form DMBA as the final product. The purity and yield of DMBA can be improved by using advanced purification techniques such as column chromatography and recrystallization.
科学的研究の応用
DMBA has been studied for its potential therapeutic applications in various fields of science such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to possess anti-inflammatory, neuroprotective, and analgesic properties. DMBA has also been studied for its potential use as a drug candidate for the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
特性
製品名 |
N-(3,5-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine |
|---|---|
分子式 |
C18H23NO3 |
分子量 |
301.4 g/mol |
IUPAC名 |
N-[(3,5-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO3/c1-20-16-6-4-14(5-7-16)8-9-19-13-15-10-17(21-2)12-18(11-15)22-3/h4-7,10-12,19H,8-9,13H2,1-3H3 |
InChIキー |
CDNSUGNMSIMQTA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC(=C2)OC)OC |
正規SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3,4-dimethoxybenzamide](/img/structure/B258899.png)
![N-[2-(2-methoxyphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B258902.png)
![(5E)-3-[(dipropylamino)methyl]-5-[(2-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B258904.png)
![3-[2-(Dimethylamino)ethyl]-5-methyl-5-(4-propoxyphenyl)imidazolidine-2,4-dione](/img/structure/B258905.png)
![N-{2-[5-(4-chlorophenyl)-2-furyl]-1-[(dimethylamino)carbonyl]vinyl}benzamide](/img/structure/B258907.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3-methylbenzonitrile](/img/structure/B258911.png)
![4-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B258914.png)


![6-Fluoro-7-[4-(4-fluorophenyl)-1-piperazinyl]-1-hexyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B258922.png)
![N-Benzyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B258923.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B258925.png)
![[4-(2-Methyl-benzyl)-piperazin-1-yl]-(3,4,5-trimethoxy-phenyl)-methanone](/img/structure/B258927.png)